molecular formula C12H23NO2S B1439464 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1214194-32-7

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1439464
M. Wt: 245.38 g/mol
InChI Key: VZWJVYMROVOSTA-UHFFFAOYSA-N
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Description

“Bis(2,4,4-trimethylpentyl)phosphinic acid” is a compound that has been studied for various applications . It’s important to note that this is a different compound from the one you asked about, and the properties and uses may not be the same .

Scientific Research Applications

Crystal Structures and Chemical Properties

  • The crystal structures of 1,3-thiazolidine-4-carboxylic acids, which are condensation products of L-cysteine with d-galactose and d-mannose, have been reported. These compounds crystallize as zwitterions and their molecular conformation is stabilized by intramolecular interactions. This study offers insights into the structural properties of such compounds (Tarnawski, Ślepokura, & Lis, 2011).

Chemical Synthesis and Applications

  • There has been research on the synthesis of 4-thiazolidinessigsäuren, which are related to thiazolidine-4-carboxylic acids, for potential applications in various fields, including pharmacology (Martens, Kintscher, & Arnold, 1991).

Potential in Geriatric Medicine

  • Thiazolidine-4-carboxylic acid has been investigated for its anti-toxic effects, particularly on the liver, and its potential in slowing the aging process in mammals (Weber, Fleming, & Miquel, 1982).

Antioxidant and Antitumor Activities

  • Some derivatives of thiazolidine-4-carboxylic acid have been studied for their antioxidant and antitumor activities. These studies highlight the potential of these compounds in medical research (Gouda & Abu‐Hashem, 2011).

Supramolecular Aggregation Behavior

  • The aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored, which could be useful in applications like gas storage, biosensing, and catalysis (Jagtap et al., 2018).

Anti-Tumor Activity

  • Studies have shown the formation of thiazolidine-4-carboxylic acid in tissues treated with aliphatic aldehydes, suggesting its role in inhibiting protein biosynthesis, which might have implications for cancer research (Loreti et al., 1971).

Electrochemical Behavior

  • The electrochemical behavior of thiazolidine-4-carboxylic acid and its derivatives has been analyzed, providing important information for potential applications in analytical chemistry (Karpinski & Radomski, 1989).

properties

IUPAC Name

2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWJVYMROVOSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1NC(CS1)C(=O)O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
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2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

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